molecular formula C11H13NO2 B6269409 ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate CAS No. 388075-77-2

ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate

Cat. No.: B6269409
CAS No.: 388075-77-2
M. Wt: 191.2
InChI Key:
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Description

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of pyridine and is known for its unique chemical structure, which includes a pyridine ring attached to a prop-2-enoate group

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate
  • Ethyl 3-(1-methyl-4-nitropyrrol-2-yl)prop-2-enoate
  • (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate

Uniqueness

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with biological targets are required.

Properties

CAS No.

388075-77-2

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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